2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid
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Overview
Description
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid typically involves the reaction of 5-chlorosalicylaldehyde with chloroacetone and potassium carbonate to form 1-(5-chloro-1-benzofuran-2-yl) ethanone . This intermediate can then be further reacted with appropriate fluorinating agents to introduce the fluoroacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential antimicrobial activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-1-benzofuran-2-yl) ethanone: An intermediate in the synthesis of the target compound.
(5-Chloro-1-benzofuran-2-yl)methanol: Another benzofuran derivative with potential biological activity.
Uniqueness
2-(5-Chloro-1-benzofuran-2-yl)-2-fluoroacetic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
Molecular Formula |
C10H6ClFO3 |
---|---|
Molecular Weight |
228.60 g/mol |
IUPAC Name |
2-(5-chloro-1-benzofuran-2-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H6ClFO3/c11-6-1-2-7-5(3-6)4-8(15-7)9(12)10(13)14/h1-4,9H,(H,13,14) |
InChI Key |
HZJNLYCMDXSKMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(C(=O)O)F |
Origin of Product |
United States |
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